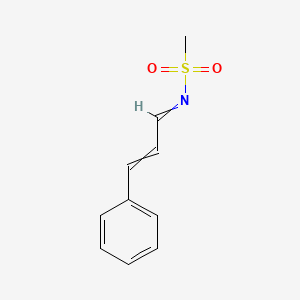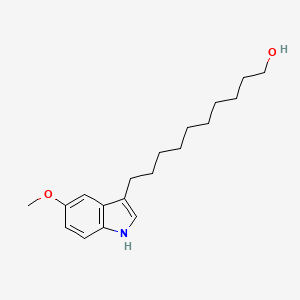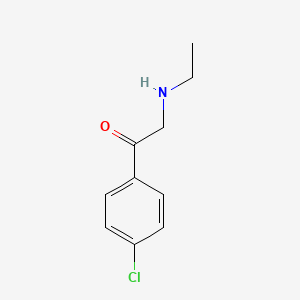
N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-en-1-ylidene moiety, which is further linked to a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide typically involves the reaction of 3-phenylprop-2-ynal with dimethyl malonate and a secondary amine such as pyrrolidine. The reaction is carried out in methanol under mild conditions, resulting in the formation of the target compound . Another method involves the slow evaporation technique, which is used to grow single crystals of similar compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, is crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with thiobenzophenone, phenyl dithioacetate, and methyl cyanodithioformate to form substituted thiazolo and tetrahydrothiazole derivatives.
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions with cyclic amines, leading to the formation of push-pull buta-1,3-dienes.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl malonate, secondary amines (e.g., pyrrolidine), and various thioketones and thioesters. The reactions are typically carried out in methanol or other suitable solvents under mild conditions.
Major Products Formed
The major products formed from these reactions include dimethyl 2-[3-(pyrrolidin-1-yl)-3-phenylprop-2-en-1-ylidene]malonate and various substituted thiazolo and tetrahydrothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide has several scientific research applications, including:
Nonlinear Optical Materials: The compound is used in the synthesis of materials with nonlinear optical properties, which are important for applications in photonics and optoelectronics.
Fluorescent and Solvatochromic Materials: Due to its strong polarization of the π-electron system, the compound exhibits fluorescence and solvatochromic properties, making it useful in the development of dyes and sensors.
Organic Synthesis: It serves as a starting material for the synthesis of various carbo- and heterocycles, which are valuable intermediates in organic chemistry.
Wirkmechanismus
The mechanism of action of N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide involves its ability to participate in nucleophilic addition and cycloaddition reactions. The compound’s molecular targets include thioketones and thioesters, with which it forms stable adducts. The pathways involved in these reactions are characterized by the formation of intermediate enynes and subsequent nucleophilic attack by amines or other nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide include:
N-(3-Phenylprop-2-en-1-ylidene)aniline: Another compound with a similar structural motif but different functional groups.
N’-(3-Phenyl-2-propen-1-ylidene)methanesulfonohydrazide: A related compound with a hydrazide group instead of a sulfonamide group.
Eigenschaften
CAS-Nummer |
824984-07-8 |
|---|---|
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
N-cinnamylidenemethanesulfonamide |
InChI |
InChI=1S/C10H11NO2S/c1-14(12,13)11-9-5-8-10-6-3-2-4-7-10/h2-9H,1H3 |
InChI-Schlüssel |
XLOQLIJPVAXHCC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N=CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)
![Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B12524880.png)
![Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate](/img/structure/B12524881.png)
![3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole](/img/structure/B12524888.png)
methyl}pyridine](/img/structure/B12524895.png)



![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)](/img/structure/B12524932.png)
![2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12524941.png)

![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)

![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
